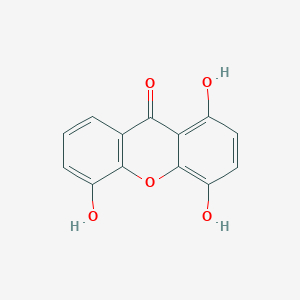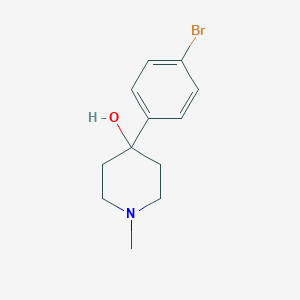
4-ピペリジノール, 4-(4-ブロモフェニル)-1-メチル-
概要
説明
4-(4-Bromophenyl)-1-methylpiperidin-4-ol is a chemical compound with the molecular formula C11H14BrNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential antioxidant activity and has been studied for its analgesic effects .
科学的研究の応用
4-(4-Bromophenyl)-1-methylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
Target of Action
The primary target of 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By targeting AChE, this compound can influence cholinergic neurotransmission.
Mode of Action
4-Piperidinol, 4-(4-bromophenyl)-1-methyl- interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic signal.
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway, specifically the transmission of signals in the nervous system . By inhibiting AChE and increasing acetylcholine levels, the compound enhances cholinergic neurotransmission. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to various molecular and cellular effects. For instance, enhanced cholinergic neurotransmission can improve memory and cognition, which is why AChE inhibitors are often used in the treatment of Alzheimer’s disease .
生化学分析
Biochemical Properties
It has been reported to show potential antioxidant activity . Antioxidants play a crucial role in biochemical reactions as they neutralize harmful free radicals in the body, thereby preventing cellular damage .
Cellular Effects
Its potential antioxidant activity suggests that it may have protective effects on cells by reducing oxidative stress .
Molecular Mechanism
Its antioxidant activity suggests that it may interact with reactive oxygen species (ROS) in cells, neutralizing them and preventing cellular damage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while substitution can introduce various functional groups in place of the bromine atom .
類似化合物との比較
Similar Compounds
4-Hydroxy-4-phenylpiperidine: Similar in structure but lacks the bromine atom.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Contains a chlorine atom instead of bromine.
4-Phenylpiperidine: Lacks both the hydroxyl and bromine groups.
Uniqueness
4-(4-Bromophenyl)-1-methylpiperidin-4-ol is unique due to the presence of both the hydroxyl group and the bromine atom on the phenyl ring. This combination imparts specific chemical properties and biological activities that are not observed in its analogs .
特性
IUPAC Name |
4-(4-bromophenyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPLQVMAOCKIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443186 | |
| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139474-25-2 | |
| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
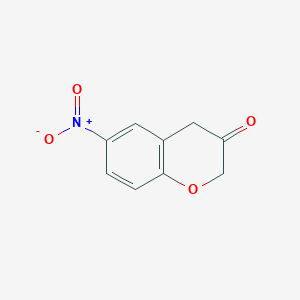
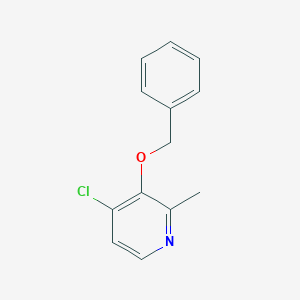
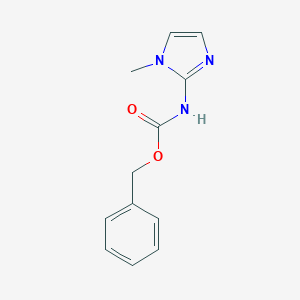
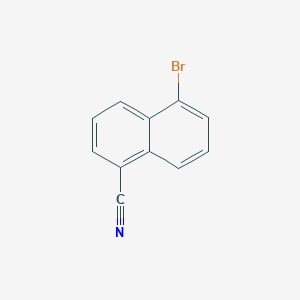
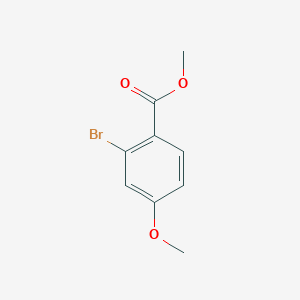
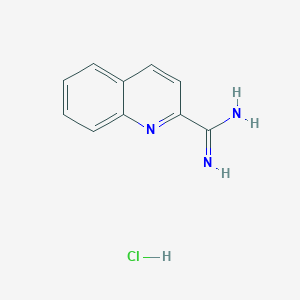
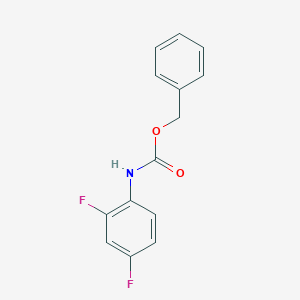
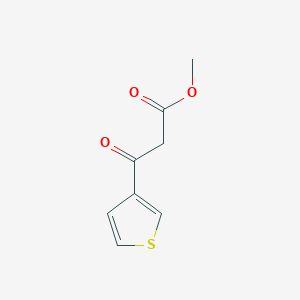
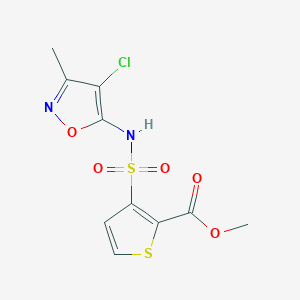
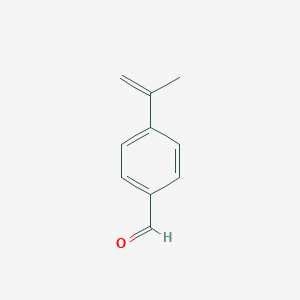
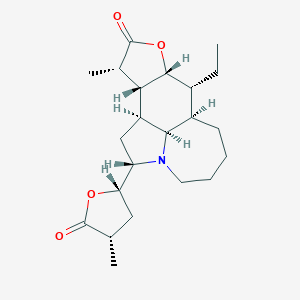
![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)
![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)
